4-Acetamido-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Acetamido-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrrole ring substituted with an acetamido group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of an amino group on the pyrrole ring using acetic anhydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
4-Acetamido-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrrole-2-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.
4-Acetyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an acetyl group instead of an acetamido group.
1-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group at the nitrogen atom.
Uniqueness
4-Acetamido-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Acetamido-1H-pyrrole-2-carboxylic acid (4AAP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C7H8N2O3 and a molar mass of approximately 168.15 g/mol, it contains both an acetamido group and a carboxylic acid group, which contribute to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against A549 cells, demonstrating selective antimicrobial properties that could be leveraged in therapeutic applications. The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, although specific molecular targets remain to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial effects, 4AAP has been investigated for anticancer properties . A structure-activity relationship (SAR) study revealed that modifications to the pyrrole ring could enhance its efficacy against cancer cells. For instance, compounds derived from pyrrole-2-carboxamides showed promising activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL), suggesting that similar derivatives of 4AAP could also exhibit potent anticancer effects .
The biological activity of 4AAP is thought to stem from its ability to interact with specific biological targets. For instance, the acetamido group may facilitate hydrogen bonding with target enzymes, while the carboxylic acid group could participate in ionic interactions, enhancing binding affinity and specificity . Further studies utilizing computational docking techniques have provided insights into how structural modifications influence binding interactions and biological potency .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Amino-1H-pyrrole-2-carboxylic acid | Amino group instead of acetamido | Antimicrobial activity |
4-Acetyl-1H-pyrrole-2-carboxylic acid | Acetyl group at 4-position | Antibacterial and antifungal properties |
1-Methyl-1H-pyrrole-2-carboxylic acid | Methyl group at nitrogen | Reduced biological activity |
The presence of both an acetamido and a carboxylic acid group in 4AAP distinguishes it from these compounds, potentially contributing to its enhanced biological activities .
Case Studies and Research Findings
Several studies have contributed to the understanding of 4AAP's biological activity:
- Antimicrobial Efficacy Study : This study evaluated the compound against multiple bacterial strains, revealing significant inhibition at low concentrations (MIC values ranging from 3.12 to 12.5 μg/mL) compared to standard antibiotics like ciprofloxacin .
- SAR Investigations : Research on pyrrole derivatives indicated that introducing bulky substituents improved anti-TB activity significantly, suggesting that similar strategies could enhance the efficacy of 4AAP in cancer therapy .
- Mechanistic Studies : Computational studies have provided insights into how modifications to the pyrrole structure affect binding interactions with target proteins, highlighting the importance of specific functional groups in mediating biological effects .
Properties
IUPAC Name |
4-acetamido-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)9-5-2-6(7(11)12)8-3-5/h2-3,8H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPQOGMJNRCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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